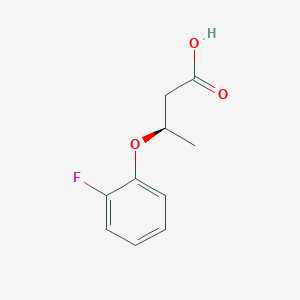

(R)-3-(2-Fluorophenoxy)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

(3R)-3-(2-fluorophenoxy)butanoic acid |

InChI |

InChI=1S/C10H11FO3/c1-7(6-10(12)13)14-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1 |

InChI Key |

AQHISWWUFWNZLO-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CC(=O)O)OC1=CC=CC=C1F |

Canonical SMILES |

CC(CC(=O)O)OC1=CC=CC=C1F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for R 3 2 Fluorophenoxy Butanoic Acid

Enantioselective Synthesis Approaches

Achieving high enantiomeric purity is critical, and several distinct strategies have been developed to synthesize the (R)-enantiomer of 3-(2-Fluorophenoxy)butanoic acid selectively. These methods leverage asymmetric catalysis, chiral auxiliaries, enzymatic processes, and stereodivergent pathways to control the formation of the chiral center.

Asymmetric Catalysis (e.g., organocatalysis, transition metal catalysis)

Asymmetric catalysis utilizes chiral catalysts to create a stereochemically biased reaction environment, favoring the formation of one enantiomer over the other. This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of the desired product.

Transition Metal Catalysis: This sub-field employs complexes of transition metals with chiral ligands to catalyze stereoselective reactions. For the synthesis of related 3-arylbutanoic acids, rhodium-catalyzed asymmetric hydrogenation of corresponding unsaturated precursors has proven effective. mdpi.com This method involves the use of a chiral phosphine (B1218219) ligand coordinated to a rhodium center, which directs the addition of hydrogen across a double bond to create the desired stereocenter with high enantioselectivity. rsc.org Although less active than molybdenum catalysts, ruthenium catalysts are also used and have shown excellent functional group tolerance. mdpi.com

Organocatalysis: In contrast to metal-based catalysts, organocatalysis uses small, chiral organic molecules to induce enantioselectivity. This area has gained significant attention as an alternative to metal catalysis, avoiding potential contamination of the final product with metal residues. nih.gov For reactions like the one required to form the chiral center in the target molecule, catalysts derived from natural sources, such as cinchona alkaloids or proline, can be employed. nih.gov These catalysts operate through various activation modes, such as forming chiral enamines or iminium ions, to guide the approach of reactants and establish the correct stereochemistry.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and well-established method for asymmetric synthesis. wikipedia.orgsigmaaldrich.com This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter in a diastereoselective manner. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.govharvard.edu In a hypothetical synthesis of (R)-3-(2-Fluorophenoxy)butanoic acid using this method, a precursor molecule would be covalently bonded to a chiral auxiliary like (R,R)-pseudoephedrine to form an amide. nih.gov The α-proton of the carbonyl can then be removed by a base to form a chiral enolate, which subsequently reacts with an electrophile. The steric hindrance from the auxiliary directs the electrophile to attack from a specific face, leading to the formation of one diastereomer preferentially. Finally, hydrolysis of the amide bond removes the auxiliary, yielding the enantiomerically enriched carboxylic acid. harvard.edu

Chemoenzymatic Synthesis and Biocatalysis

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. illinois.edunih.gov Chemoenzymatic synthesis combines enzymatic reactions with traditional chemical steps to build complex molecules. researchgate.netnih.gov This approach is particularly powerful for producing enantiomerically pure compounds due to the exceptional stereoselectivity of many enzymes. illinois.edu

For the synthesis of this compound, a key biocatalytic method is the kinetic resolution of a racemic mixture of its corresponding ester. mdpi.com In this process, a hydrolase enzyme, such as a lipase (B570770) or esterase, selectively catalyzes the hydrolysis of one enantiomer of the ester while leaving the other unreacted. mdpi.com

Research has shown that the hydrolysis of racemic ethyl 3-(2-fluorophenyl)butanoate using various hydrolases results in the formation of (S)-carboxylic acids and the unreacted (R)-ester in high enantiomeric purity. mdpi.com Specifically, lipases from Pseudomonas cepacia and Burkholderia cepacia have demonstrated excellent enantioselectivity for this transformation. mdpi.com The unreacted (R)-ester can then be isolated and subsequently hydrolyzed through a standard chemical procedure to yield the desired this compound with high enantiomeric excess. mdpi.com

| Enzyme (Hydrolase) | Substrate | Result of Hydrolysis | Method to Obtain (R)-enantiomer |

|---|---|---|---|

| Lipase from Pseudomonas cepacia | Racemic ethyl 3-(2-fluorophenyl)butanoate | Selective hydrolysis to (S)-acid | Isolate unreacted (R)-ester and hydrolyze |

| Lipase from Burkholderia cepacia | Racemic ethyl 3-(2-fluorophenyl)butanoate | Selective hydrolysis to (S)-acid | Isolate unreacted (R)-ester and hydrolyze |

Stereodivergent Synthetic Pathways

Stereodivergent synthesis provides access to any stereoisomer of a product from a common starting material by simply changing the catalyst or reaction conditions. scienceopen.comnih.gov This powerful strategy enhances synthetic flexibility. For instance, in the synthesis of β-trifluoromethyl-β-alanine, the use of different organic bases as catalysts in a Mannich reaction allowed for the selective formation of either the (R) or (S) product from the same set of starting materials. nih.gov

While a specific stereodivergent pathway for this compound has not been detailed, the principle remains applicable. A prochiral precursor could potentially be transformed into either the (R) or (S) enantiomer by selecting the appropriate enantiomer of a chiral catalyst (e.g., (R)-proline vs. (S)-proline in an organocatalytic reaction) or by modifying reaction parameters that influence the transition state geometry of the stereodetermining step.

Functional Group Interconversions and Derivatization Strategies

Once this compound has been synthesized in its enantiomerically pure form, its carboxylic acid functional group can be converted into other functional groups, such as esters and amides. These derivatives are often important for further synthetic manipulations or for biological applications.

Esterification and Amidation

Esterification: The carboxylic acid group of this compound can be converted into an ester through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net This is a reversible equilibrium-driven process, often requiring the removal of water to drive the reaction to completion. Alternatively, the carboxylic acid can be activated, for example, by converting it to an acyl chloride, which then reacts readily with an alcohol to form the ester.

Amidation: The formation of an amide from a carboxylic acid and an amine is a fundamental transformation. The direct reaction is generally slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. researchgate.net To facilitate this conversion under milder conditions, coupling agents such as carbodiimides (e.g., EDC) are often used. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Alternatively, catalytic methods, such as the use of titanium tetrafluoride (TiF4), can promote the direct amidation of carboxylic acids with amines in refluxing toluene. researchgate.net This allows for the synthesis of a wide range of amides, including those derived from this compound.

Halogenation and Other Substitutions

In the synthesis of complex organic molecules like this compound, halogenation reactions serve as a critical tool for introducing functional groups that can be subsequently modified. mt.com Halogen atoms, such as chlorine, bromine, or iodine, can act as excellent leaving groups in nucleophilic substitution reactions, which are fundamental to forming the core structure of the target molecule. nih.gov

A plausible and widely employed strategy for constructing the ether linkage in this compound involves the reaction of 2-fluorophenol (B130384) with a chiral, halogenated butanoic acid derivative. This approach, a variation of the Williamson ether synthesis, typically involves the deprotonation of 2-fluorophenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon atom bearing a halogen in an (R)-configured 3-halobutanoic acid ester. The stereochemistry of the starting material is retained in an S(_N)2-type reaction.

Halogenation is also instrumental in the synthesis of many pharmaceutical agents and intermediates. mt.comnih.gov For instance, the introduction of fluorine or chlorine atoms into a molecule can enhance its therapeutic activity. mt.com Furthermore, organobromides and organoiodides are valuable intermediates that provide pathways for adding various functional groups or for building more complex molecular architectures through cross-coupling reactions. nih.gov While direct halogenation of the final molecule is less common for this specific synthesis, the use of halogenated precursors is a cornerstone of the synthetic strategy.

Optimization of Reaction Conditions and Yields

The efficiency of a synthetic route is heavily dependent on the careful optimization of reaction conditions to maximize product yield and purity. Key parameters that are frequently adjusted include temperature, reaction time, pressure, and the concentration and type of reactants, catalysts, and solvents. mdpi.com

In a study focused on a related synthesis catalyzed by silica (B1680970) sulfuric acid (SSA), researchers systematically optimized the reaction conditions to achieve the highest possible yield. researchgate.net The investigation focused on three primary variables: the amount of catalyst, the reaction temperature, and the duration of the reaction.

Catalyst Loading: The yield was found to be sensitive to the amount of SSA used. While increasing the catalyst amount beyond a certain point did not improve the yield, decreasing it led to a lower yield. researchgate.net The optimal amount was determined to be 0.02 g of SSA, which was sufficient to effectively catalyze the reaction. researchgate.net

Reaction Temperature: Temperature played a crucial role in the reaction's success. The product yield was evaluated at 90 °C, 100 °C, 110 °C, and 120 °C. The highest yield of 91% was achieved at 110 °C, establishing it as the optimal reaction temperature. researchgate.net Temperatures above this optimum led to a slight decrease in yield. researchgate.net

Reaction Time: To finalize the optimal conditions, the reaction time was varied. It was determined that a reaction time of 12 minutes was sufficient to achieve the maximum yield. researchgate.net Extending the reaction time beyond this point did not result in any further improvement. researchgate.net

The collective findings from this optimization process are summarized in the table below.

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Temperature (°C) | 90 | 71 | researchgate.net |

| 100 | 85 | researchgate.net | |

| 110 | 91 | researchgate.net | |

| 120 | 87 | researchgate.net | |

| Reaction Time (min) at 110 °C | 8 | Lower than optimal | researchgate.net |

| 12 | ~91 | researchgate.net | |

| 15-20 | No improvement | researchgate.net |

Thus, the optimized conditions were established as using 0.02 g of SSA as a catalyst at a temperature of 110 °C for a duration of 12 minutes. researchgate.net

Mechanistic Investigations of Key Synthetic Steps

Understanding the underlying mechanisms of the key bond-forming steps is crucial for controlling the reaction's outcome, particularly its stereoselectivity.

Transition State Analysis

The key stereocenter in this compound is established during the formation of the ether linkage or is derived from a chiral starting material. In a synthetic route employing a nucleophilic substitution (S(_N)2) reaction between the 2-fluorophenoxide anion and a chiral electrophile like (R)-3-bromobutanoate, the stereochemical outcome is dictated by the geometry of the transition state.

The S(_N)2 transition state involves the simultaneous formation of the new carbon-oxygen bond and the breaking of the carbon-halogen bond. This process proceeds via backside attack, where the nucleophile (phenoxide) approaches the electrophilic carbon atom from the side opposite to the leaving group (halide). This specific geometry leads to an inversion of the stereochemical configuration at the carbon center. Therefore, to obtain the (R)-configuration in the final product via this pathway, the starting halogenated butanoate would need to possess the (S)-configuration. The analysis of the crystal structure of the related compound 3-(2-Fluorophenoxy)propanoic acid confirms the geometric arrangement of the phenoxy and propanoic acid moieties, which is a direct consequence of the synthetic pathway taken. nih.gov

Role of Noncovalent Interactions in Stereoselectivity

The selective synthesis of a single enantiomer, such as the (R)-isomer, often relies on controlling the reaction environment to favor one stereochemical pathway over another. Noncovalent interactions play a pivotal role in achieving this stereoselectivity by stabilizing the transition state that leads to the desired product. researchgate.netnih.gov These interactions, while individually weak, can collectively exert significant influence on the course of a reaction.

In stereodivergent syntheses, subtle changes in reaction conditions can switch the stereochemical outcome by leveraging different noncovalent interactions. researchgate.netnih.gov For example, π-π stacking interactions between aromatic rings can orient reactants in a specific manner, favoring attack from one face of a prochiral center over the other. nih.govvu.nl

Hydrogen bonding is another powerful tool for enforcing stereocontrol. In the crystal structure of (R)-baclofen, a related butanoic acid derivative, strong hydrogen bonds and C-H···Cl interactions are responsible for the specific three-dimensional arrangement of the molecules. researchgate.netnih.govnih.gov These same types of interactions can be exploited during synthesis. A chiral catalyst or auxiliary can form transient hydrogen bonds with a reactant, holding it in a rigid conformation that exposes only one reactive face to the attacking reagent, thereby ensuring high stereoselectivity. The interplay of these forces within the transition state assembly is what ultimately determines the enantiomeric purity of the final product.

Chemical Reactivity and Reaction Mechanisms of R 3 2 Fluorophenoxy Butanoic Acid and Its Derivatives

Acid-Base Chemistry and Carboxylic Acid Reactivity

The primary acidic character of (R)-3-(2-Fluorophenoxy)butanoic acid stems from its carboxylic acid moiety (-COOH). As a weak acid, it can donate a proton to establish an equilibrium in solution. The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the 2-fluorophenoxy group. This inductive effect pulls electron density away from the carboxyl group, stabilizing the resulting carboxylate anion and thereby increasing the acidity compared to an unsubstituted alkanoic acid like butanoic acid.

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations. Common reactions include nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. This reaction is typically reversible and is often driven to completion by removing the water formed during the reaction. For example, the reaction with methanol (B129727) would yield methyl (R)-3-(2-fluorophenoxy)butanoate. youtube.com

Amide Formation: Reaction with amines leads to the formation of amides. This transformation often requires the use of a coupling agent, such as a carbodiimide, to activate the carboxylic acid and facilitate the nucleophilic attack by the amine.

Reduction: The carboxylic acid can be reduced to a primary alcohol, (R)-4-(2-fluorophenoxy)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These reactions are fundamental in creating various derivatives of the parent acid, allowing for the modification of its physical and biological properties.

Ether Cleavage and Aromatic Substitution Reactions

The ether linkage and the aromatic ring are also sites of potential reactivity, though they typically require more forcing conditions than the carboxylic acid group.

Ether Cleavage: The ether bond in this compound, being an aryl alkyl ether, can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion. For aryl alkyl ethers, the cleavage occurs specifically at the alkyl-oxygen bond because the bond between the oxygen and the aromatic ring is stronger, and the formation of an aryl cation is energetically unfavorable. libretexts.org The reaction, therefore, yields 2-fluorophenol (B130384) and a derivative of 3-halobutanoic acid. The cleavage mechanism is typically SN2, involving a backside attack on the less sterically hindered carbon adjacent to the ether oxygen. libretexts.org

Aromatic Substitution: The 2-fluorophenoxy ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of this reaction is determined by the directing effects of the substituents already present: the fluorine atom and the alkoxy group.

| Substituent | Activating/Deactivating | Directing Effect |

| -F (Fluoro) | Deactivating (Inductive) | Ortho, Para |

| -OR (Alkoxy) | Activating (Resonance) | Ortho, Para |

Nucleophilic aromatic substitution (NAS) is also a possibility, particularly at the carbon bearing the fluorine atom. wikipedia.orglibretexts.org This type of reaction is facilitated by the presence of strong electron-withdrawing groups on the ring and requires a strong nucleophile. masterorganicchemistry.com The fluorine atom can act as a good leaving group in NAS reactions. libretexts.org

Stereochemical Stability and Racemization Pathways

The stereochemical integrity of this compound is centered on the chiral carbon at the 3-position. The stability of this stereocenter is crucial for applications where enantiomeric purity is required.

Racemization is the process by which an optically active compound is converted into an optically inactive, equimolar mixture of both enantiomers. wikipedia.org For chiral carboxylic acids, a common racemization pathway involves the formation of an achiral enol or enolate intermediate under acidic or basic conditions. gcwk.ac.in This mechanism, however, requires the chiral center to be alpha to the carbonyl group. In this compound, the stereocenter is at the beta position, so this pathway is not directly applicable.

Kinetic Studies of Relevant Chemical Transformations

Esterification reactions are typically equilibrium-limited, and their rates are influenced by several factors. Kinetic studies on the esterification of butanoic acid with various alcohols have shown that the reaction rate is dependent on temperature, the molar ratio of reactants, and the concentration of the catalyst. researchgate.netijert.org

The table below summarizes typical findings from kinetic studies on the esterification of butanoic acid and related compounds, which can provide a qualitative understanding of the factors affecting the esterification of this compound.

| Parameter | Effect on Reaction Rate | Rationale |

| Temperature | Increases | Provides the necessary activation energy for the reaction. ijert.org |

| Catalyst Concentration | Increases | A higher concentration of acid catalyst (e.g., H₂SO₄) leads to a faster rate of reaction by increasing the concentration of the protonated carboxylic acid, which is more electrophilic. researchgate.net |

| Molar Ratio of Reactants | Complex | Increasing the concentration of the alcohol can shift the equilibrium towards the products, increasing the overall yield. However, excessively high ratios can sometimes lead to dilution effects that decrease the rate. researchgate.net |

These general principles suggest that the esterification of this compound would follow similar trends, with the reaction rate being tunable by adjusting these parameters. The electronic and steric effects of the 2-fluorophenoxy substituent would also quantitatively influence the rate constants compared to simpler alkanoic acids.

Degradation Pathways and Stability in Research Media

The stability of this compound in various media is a critical factor for its storage and use in research. Degradation can occur through chemical or biological pathways.

Chemical Stability and Hydrolysis: Phenoxyalkanoic acids in their acidic form are generally characterized by high hydrolytic stability. nih.gov However, their ester derivatives are more susceptible to hydrolysis, especially under alkaline conditions, which cleave the ester bond to regenerate the parent carboxylic acid and the corresponding alcohol. nih.govusda.gov Under strongly acidic conditions (pH < 4.6), some phenoxyalkanoic acid derivatives have been shown to undergo non-enzymatic hydrolysis of the ether linkage itself. usda.gov

Oxidative Degradation: Advanced oxidation processes (AOPs) can be used to degrade phenoxyalkanoic acids. acs.org These processes generate highly reactive species, such as hydroxyl radicals, that can attack the aromatic ring, leading to its cleavage and eventual mineralization. Studies on various chlorinated phenoxyalkanoic acid herbicides have demonstrated that they can be completely removed from aqueous solutions using catalytic oxidative degradation. acs.orgnih.gov

Biodegradation: In environmental or non-sterile research media, microbial activity is a key pathway for the degradation of phenoxyalkanoic acids. nih.govjournals.co.za Many soil microorganisms are capable of using these compounds as a source of carbon and energy. journals.co.zaacs.org The degradation pathway often begins with the cleavage of the ether bond. The presence of a fluorine substituent on the aromatic ring can significantly impact biodegradability. The carbon-fluorine bond is very strong, and its cleavage often represents a major challenge for microbial enzymes. researchgate.net However, microorganisms have evolved various defluorination mechanisms, which can be oxidative or hydrolytic. mdpi.com The degradation of fluorinated aromatic compounds often proceeds by initial metabolic reactions on other parts of the molecule, which can activate the C-F bond for subsequent cleavage. mdpi.com

The stability of this compound in a specific research medium would therefore depend on the pH, the presence of strong oxidizing or reducing agents, and the presence and nature of any microbial contamination.

Mechanistic and Theoretical Elucidation of Biological Interactions Excluding Clinical Data

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Chirality plays a pivotal role in the biological activity of many compounds, as biological targets such as enzymes and receptors are themselves chiral and thus can differentiate between enantiomers. nih.gov The compound (R)-3-(2-Fluorophenoxy)butanoic acid possesses a chiral center at the third carbon of the butanoic acid chain, and its specific (R)-configuration is critical for molecular recognition.

Research into the enzymatic resolution of racemic 3-arylalkanoic acid esters has demonstrated this principle directly. mdpi.comalmacgroup.com When a racemic mixture of the ethyl ester of 3-(2-fluorophenoxy)butanoic acid is exposed to certain hydrolase enzymes, such as lipases from Burkholderia cepacia or Pseudomonas fluorescens, a high degree of enantioselectivity is observed. mdpi.comalmacgroup.com These enzymes preferentially catalyze the hydrolysis of the (S)-enantiomeric ester into the corresponding (S)-carboxylic acid. mdpi.comresearchgate.net Consequently, the (R)-enantiomer of the ester remains largely unreacted. mdpi.comresearchgate.net

This selective enzymatic conversion underscores that the active site of these hydrolases can distinguish between the (R) and (S) configurations. The spatial arrangement of the substituents—the methyl group, the 2-fluorophenoxy group, and the carboxyester chain—around the chiral carbon dictates the molecule's ability to fit productively into the enzyme's active site. The (S)-enantiomer achieves a favorable binding orientation for hydrolysis, whereas the (R)-enantiomer does not, effectively acting as a poor substrate. This differential interaction is a clear example of molecular recognition at the chiral center and is the basis for the biocatalytic production of the enantiomerically pure (R)-acid. mdpi.com The significance of stereochemistry is a well-established principle, where for many chiral drugs, one enantiomer possesses the desired therapeutic activity while the other may be less active or inactive. nih.gov

The fluoroaryl moiety, specifically the 2-fluorophenyl group, is another critical determinant of the compound's biological interactions. The fluorine atom's properties—its high electronegativity, small size, and ability to form hydrogen bonds—can significantly influence binding affinity and specificity.

The substitution of a hydrogen atom with fluorine on the phenyl ring alters the molecule's electronic properties. As a potent electron-withdrawing group, the fluorine atom can modulate the acidity of the carboxylic acid and the charge distribution across the aromatic ring. mdpi.com This modification of the molecule's electrostatic potential can affect its ability to form key interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues within a target's binding site.

Furthermore, the position of the fluorine atom is crucial. The ortho position (position 2) places the fluorine atom adjacent to the ether linkage. This positioning can enforce a specific conformation by creating steric or electronic effects that influence the rotational freedom around the phenyl-oxygen bond. elsevierpure.com Studies on other fluorinated molecules have shown that a fluorine substituent can govern the conformation of adjacent structural elements, which in turn correlates with biological activity. nih.gov By restricting the molecule to a conformation that is favorable for binding, the fluoroaryl group can enhance potency and selectivity. While direct comparative studies on the 2-fluoro versus 3-fluoro or 4-fluoro analogues of this specific butanoic acid are not detailed in the available literature, the principles of medicinal chemistry suggest that this positional isomerism would lead to different biological activity profiles due to altered electronic and conformational landscapes.

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. Conformational analysis of this compound indicates that its preferred shape is influenced by its structural components, including the fluoroaryl moiety.

While a crystal structure for the exact (R)-enantiomer is not available, data from the closely related achiral compound, 3-(2-Fluorophenoxy)propanoic acid, provides valuable insight. nih.gov X-ray crystallography of this analogue reveals a significant dihedral angle of 79.4° between the plane of the carboxyl group and the plane of the benzene (B151609) ring. nih.gov This indicates a distinct, non-planar conformation. It is highly probable that this compound adopts a similar twisted conformation.

This non-planar arrangement is likely crucial for its biological activity, as it presents a specific three-dimensional profile for recognition by an enzyme's active site. A rigid, planar structure might not fit within the contoured binding pocket of the target. The flexibility and preferred torsional angles are key components of the molecule's pharmacophore. As supported by studies on other molecules, the introduction of a fluorine atom can flatten torsional energy profiles and influence conformational preferences, which ultimately impacts biological interactions. elsevierpure.com

In Vitro Biochemical Target Identification and Validation

Identifying the specific biochemical targets of a compound is essential for understanding its mechanism of action. For this compound, in vitro studies have pointed towards a specific class of enzymes.

The primary biochemical targets identified for derivatives of this compound are enzymes from the hydrolase family, specifically lipases. mdpi.comalmacgroup.com The interaction is not a classical inhibition by the acid itself, but rather an enantioselective processing of its ester precursor. As described in section 4.1.1, enzymes such as Burkholderia cepacia lipase (B570770) act on the racemic ethyl ester of 3-(2-fluorophenoxy)butanoic acid. mdpi.com

The mechanism is one of enantioselective hydrolysis. The enzyme selectively binds the (S)-enantiomer of the ester and catalyzes its hydrolysis to the (S)-acid. The (R)-ester is a poor substrate and is therefore not significantly hydrolyzed, allowing for its separation from the newly formed (S)-acid. mdpi.comresearchgate.net In this context, the (R)-ester can be considered a competitive inhibitor or a non-preferred substrate relative to the (S)-ester for the hydrolytic reaction. The (R)-acid is then obtained via subsequent chemical hydrolysis of the isolated (R)-ester. This differential processing is a direct validation of hydrolases as a biochemical target that interacts stereospecifically with this chemical scaffold.

Enzyme kinetics provides quantitative measures of the interaction between an enzyme and its substrate or inhibitor. Key parameters include the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of binding affinity; the maximum velocity (V_max), which represents the maximum rate of reaction; and the inhibition constant (K_i), which quantifies the potency of an inhibitor. mdpi.com

For the enantioselective hydrolysis of 3-(2-fluorophenoxy)butanoic acid esters, a critical kinetic parameter is the enantiomeric ratio (E-value). The E-value is a measure of the enzyme's selectivity and is calculated from the kinetic parameters of both enantiomers (E = (V_max/K_m)S / (V_max/K_m)R). A high E-value indicates high selectivity. For a related 3-aryl alkanoic acid resolution, an E-value greater than 200 was achieved, signifying excellent enantioselectivity by the lipase. almacgroup.com

While specific K_m, V_max, and K_i values for this compound with a specific lipase are not documented in the reviewed literature, the concept can be illustrated with a hypothetical data table. In a competitive scenario, the preferred (S)-ester substrate would have a lower K_m (higher affinity) and a higher V_max compared to the non-preferred (R)-ester. The (R)-ester, acting as a competitive inhibitor to the hydrolysis of the (S)-ester, would have a corresponding K_i value.

Table 1: Illustrative Kinetic Parameters for the Enantioselective Hydrolysis of 3-(2-Fluorophenoxy)butanoic Acid Esters by a Hydrolase

Note: The following data are hypothetical and serve to illustrate the expected kinetic differences between the enantiomers based on observed enantioselectivity. Actual values would require experimental determination.

| Enantiomer | Role | K_m (mM) | V_max (µmol/min/mg) | k_cat/K_m (M⁻¹s⁻¹) | K_i (mM) |

| (S)-Ester | Preferred Substrate | 0.5 | 150 | 5.0 x 10⁵ | N/A |

| (R)-Ester | Poor Substrate / Competitive Inhibitor | 25 | 5 | 3.3 x 10² | ~25 |

Enzyme Inhibition and Activation Mechanisms

Substrate Specificity and Allosteric Effects

No studies were identified that investigated the substrate specificity or potential allosteric effects of this compound on any enzyme or receptor. Therefore, there is no available data to report on whether this compound acts as a specific substrate for a particular enzyme or if it modulates the activity of a receptor through binding to an allosteric site.

Receptor Binding Studies (in vitro, non-human tissue)

Information regarding in vitro receptor binding studies of this compound in non-human tissue is not available in the public domain.

Radioligand Binding Assays for Affinity and Selectivity

No published radioligand binding assays have been conducted to determine the binding affinity (such as Kd or Ki values) or selectivity profile of this compound for any specific biological target. Consequently, data tables for affinity and selectivity cannot be generated.

Competition Binding Analysis

There are no available research findings from competition binding analyses involving this compound. Such studies would typically be used to determine the compound's ability to displace a known radioligand from a receptor, thereby indicating its binding affinity. The absence of this data means no IC50 or Ki values can be reported.

Modulation of Biochemical Pathways (in vitro models)

No research has been published detailing the effects of this compound on any biochemical pathways in in vitro models. As a result, its mechanism of action and its impact on cellular signaling cascades remain uncharacterized in the available scientific literature.

Theoretical and Computational Chemistry in Ligand Design

While theoretical and computational chemistry are pivotal in modern ligand design, no studies have been published that apply these techniques to this compound.

Molecular Docking and Ligand-Protein Interaction Prediction

There are no molecular docking simulations or other computational studies available that predict the interaction of this compound with any protein target. Therefore, information on its potential binding modes, interacting amino acid residues, or predicted binding energies is non-existent in the public literature.

Molecular Dynamics Simulations for Binding Conformations

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of ligand-receptor interactions at an atomic level. For this compound, MD simulations can elucidate its binding mode and stability within a biological target's active site, such as the ligand-binding pocket of a Peroxisome Proliferator-Activated Receptor (PPAR). These simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into conformational changes of both the ligand and the protein.

In a typical MD simulation study, the initial step involves docking the ligand into the receptor's binding site to obtain a plausible starting conformation. This complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes, followed by a period of heating and equilibration. Finally, a production run, often on the microsecond scale, is performed to collect data on the trajectory of the atoms.

Analysis of the simulation trajectory can reveal key information about the binding of this compound. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are calculated to assess the stability of the complex over time. A stable RMSD suggests that the ligand has found a favorable binding pose. Furthermore, detailed analysis of the interactions between the ligand and the receptor can identify the specific amino acid residues that are crucial for binding. These interactions can be categorized into hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, the carboxylate group of the butanoic acid chain is expected to form strong hydrogen bonds with polar residues in the binding pocket, while the fluorophenoxy group would likely engage in hydrophobic and aromatic interactions. MD simulations can quantify the distances and angles of these interactions throughout the simulation, providing a dynamic picture of the binding event. nih.gov

The binding free energy of the ligand-receptor complex is another critical parameter that can be estimated from MD simulations using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach. nih.gov This calculation breaks down the total binding energy into its constituent parts, such as van der Waals energy, electrostatic energy, and solvation energy, offering a quantitative measure of the ligand's affinity for the receptor. nih.gov

Below is an illustrative table representing the kind of data that can be obtained from an MM-GBSA analysis for the binding of a ligand like this compound to a receptor.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.2 ± 3.5 |

| Electrostatic Energy | -28.7 ± 2.8 |

| Solvation Energy | 35.1 ± 4.1 |

| Total Binding Energy | -38.8 ± 5.2 |

Quantum Mechanical Calculations of Electronic Properties

Quantum mechanical (QM) calculations are employed to investigate the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions. For this compound, methods like Density Functional Theory (DFT) can provide a detailed understanding of its electronic structure. These calculations can help rationalize the nature of the interactions observed in molecular dynamics simulations and provide insights into the ligand's intrinsic properties that contribute to its biological activity.

One of the key outputs of QM calculations is the molecule's electrostatic potential (ESP) map. The ESP map illustrates the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the ESP would likely show a negative potential around the carboxylic acid group, indicating its propensity to act as a hydrogen bond acceptor or to engage in electrostatic interactions with positively charged residues in a receptor's active site. The fluorine atom, being highly electronegative, would also contribute to a localized negative potential.

Another important aspect that can be studied is the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

The following table provides a hypothetical representation of electronic properties for this compound that could be derived from QM calculations.

| Electronic Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

These theoretical calculations can also be used to determine other properties such as polarizability and the partial atomic charges on each atom of the molecule. This information is invaluable for parameterizing the force fields used in molecular dynamics simulations, thereby improving the accuracy of these simulations.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in computational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For a compound like this compound, which is likely an agonist for a nuclear receptor such as PPARγ, a pharmacophore model would be constructed based on the key interaction points between the ligand and the receptor's binding site. scispace.com

A typical pharmacophore model for a PPARγ agonist would include features such as a hydrogen bond acceptor (representing the carboxylic acid), one or more hydrophobic regions (representing the aromatic ring and parts of the butanoic acid chain), and possibly an aromatic ring feature. scispace.comnih.gov The spatial relationships, including distances and angles, between these features are critical components of the pharmacophore model.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of chemical compounds in a process called virtual screening. scispace.com This allows for the rapid identification of other molecules, potentially with different chemical scaffolds, that fit the pharmacophore and are therefore likely to bind to the same target and exhibit similar biological activity. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

The process involves generating multiple conformations for each molecule in the database and then attempting to align these conformations with the pharmacophore query. Molecules that successfully match the query are considered "hits" and are prioritized for further investigation, such as molecular docking studies or in vitro testing.

The table below outlines a potential pharmacophore model for a PPARγ agonist based on the structural features of this compound.

| Feature | Description | Example in this compound |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | A feature that can accept a hydrogen bond. | Carboxylic acid group |

| Hydrophobic (HY) | A non-polar region of the molecule. | Fluorophenoxy group |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Phenyl ring |

The success of a virtual screening campaign relies heavily on the quality of the pharmacophore model. Therefore, models are often refined and validated using a known set of active and inactive compounds to ensure they can effectively distinguish between binders and non-binders. nih.gov

Advanced Analytical Methodologies for Research and Characterization

Enantiomeric Excess Determination Techniques

The determination of enantiomeric excess (ee) is critical in the study of chiral molecules such as (R)-3-(2-Fluorophenoxy)butanoic acid. Enantiomeric excess quantifies the purity of a sample, indicating the degree to which one enantiomer is present in excess of the other. It is calculated as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.

Several techniques are available for determining the enantiomeric excess of chiral carboxylic acids. While classical methods like polarimetry provide a foundational approach, modern chiroptical and chromatographic methods offer greater accuracy and sensitivity. nih.govmdpi.com Techniques such as circular dichroism (CD) spectroscopy can be utilized, where the differential absorption of left- and right-circularly polarized light is measured. rsc.org For complex mixtures, multivariate regression models trained with a series of CD spectra can predict the complete stereoisomeric composition. nih.govrsc.org Another powerful technique is Raman optical activity (ROA), a form of vibrational optical activity that can provide detailed stereochemical information. mdpi.com

However, the most prevalent and reliable method for determining the enantiomeric excess of compounds like this compound is through chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). mdpi.commdpi.com These methods physically separate the enantiomers, allowing for their individual quantification and a precise calculation of the enantiomeric excess.

Chromatographic Method Development for Purity and Identity Confirmation in Research Studies

Chromatographic techniques are indispensable for confirming the purity and identity of this compound in research. Method development focuses on achieving adequate separation of the target compound from any impurities, starting materials, byproducts, and its corresponding enantiomer.

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like carboxylic acids. For chiral separations, the development of a robust HPLC method is paramount. The general strategy involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal enantioseparation. chromatographyonline.comsigmaaldrich.com

Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based columns being particularly effective for a broad range of compounds. chromatographyonline.comsigmaaldrich.com For acidic compounds like this compound, columns such as Chiralcel OD-H, Chiralpak AD, and Chiralcel OJ are often screened in normal-phase mode. chromatographyonline.com

Mobile Phase Selection: The choice of mobile phase is critical for achieving separation. In normal-phase chromatography, mixtures of a nonpolar solvent like n-hexane with a polar modifier such as 2-propanol or ethanol (B145695) are common. chromatographyonline.com For acidic analytes, the addition of a small percentage of an acidic modifier, like trifluoroacetic acid (TFA), to the mobile phase is often necessary to improve peak shape and resolution. chromatographyonline.com A systematic approach to method development might involve screening different columns with a set of standard mobile phases. chromatographyonline.com

Research Findings: In a study on the enzymatic deracemization of structurally similar fluorinated arylcarboxylic acids, chiral HPLC was successfully employed to determine the enantiomeric excess. mdpi.com For a related compound, (R)-3-(2-fluorophenyl)butanoic acid, baseline separation of the enantiomers was achieved using a Chiralcel OJ-H column. mdpi.com The specific conditions used in this study provide a valuable starting point for the development of a method for this compound.

| Parameter | Condition |

|---|---|

| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/IPA, 90:10 |

| Flow Rate | 0.6 mL/min |

| Detection | UV |

| Retention Time (R-enantiomer) | 11.94 min |

| Retention Time (S-enantiomer) | 10.34 min |

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. For carboxylic acids, which have limited volatility, derivatization is often required to convert them into more volatile esters (e.g., methyl or ethyl esters) or other suitable derivatives. nih.gov

Chiral GC Analysis: Chiral GC utilizes capillary columns coated with a chiral stationary phase, most commonly derivatives of cyclodextrins. chromatographyonline.comgcms.cz These CSPs can differentiate between enantiomers, leading to their separation. azom.com The development of a chiral GC method involves selecting an appropriate chiral column and optimizing the temperature program to achieve baseline resolution of the enantiomeric derivatives. gcms.cz

Derivatization: A common approach is the conversion of the carboxylic acid to its corresponding ester. This not only increases volatility but can also improve chromatographic performance. nih.gov For example, phenoxy acid herbicides have been analyzed by GC after conversion to their pentafluorobenzyl esters. nih.gov

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are essential for the unambiguous structural confirmation of this compound and any related reaction products.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the oxygen, the methylene (B1212753) protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and anisotropic effects. libretexts.org For instance, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift (typically 10-12 ppm). libretexts.orgdocbrown.info The protons on the carbon adjacent to the carboxylic acid (α-protons) would be expected in the 2-3 ppm region. libretexts.org The aromatic protons would appear in the aromatic region (typically 6.8-7.5 ppm), with their splitting patterns influenced by the fluorine substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum (around 170-180 ppm). libretexts.org The carbon atoms of the aromatic ring will show signals in the aromatic region (around 110-160 ppm), with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JCF).

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~10-12 (broad s) | ~175-180 |

| Aromatic C-H | ~6.8-7.2 (m) | ~115-125 |

| Aromatic C-F | - | ~150-155 (d, ¹JCF) |

| Aromatic C-O | - | ~145-150 |

| -CH(O)- | ~4.5-5.0 (m) | ~70-75 |

| -CH₂- | ~2.5-2.8 (d) | ~40-45 |

| -CH₃ | ~1.3-1.5 (d) | ~20-25 |

s = singlet, d = doublet, m = multiplet

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Ionization Techniques: For a molecule like this compound, electrospray ionization (ESI) is a common technique, often coupled with HPLC (LC-MS). ESI is a soft ionization method that typically results in a prominent molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), which confirms the molecular weight.

Fragmentation Pattern: In electron ionization (EI-MS), which is often used with GC (GC-MS), the molecular ion is more energetic and prone to fragmentation. libretexts.org For carboxylic acids, characteristic fragmentation patterns include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.orgdocbrown.info The fragmentation of the phenoxy moiety would also be expected, potentially leading to ions corresponding to the fluorophenoxy group or the butanoic acid side chain. Analysis of these fragment ions provides valuable structural information. chemguide.co.uk For example, the mass spectrum of butanoic acid shows a characteristic base peak at m/z 60, corresponding to the [CH₃CH₂COOH]⁺ ion formed via McLafferty rearrangement. A similar rearrangement could be possible for the target compound.

Advanced Characterization for Mechanistic Insights (e.g., X-ray crystallography of co-crystals with targets)

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide profound mechanistic insights by revealing the specific intermolecular interactions between a ligand and its biological target, such as an enzyme or receptor. While there is no publicly available X-ray crystal structure of a co-crystal of this compound with a biological target, the principles of this methodology and data from a closely related structure, 3-(2-Fluorophenoxy)propanoic acid, can offer valuable understanding. nih.gov

The study of co-crystals of a drug molecule with its target protein can elucidate the binding mode, identify key amino acid residues involved in the interaction, and reveal the conformational changes that occur upon binding. This information is critical for structure-based drug design and for understanding the mechanism of action at a molecular level.

In the absence of a co-crystal structure for the title compound, the crystal structure of 3-(2-Fluorophenoxy)propanoic acid provides a useful reference for its solid-state conformation and intermolecular interactions. nih.gov In the crystal of 3-(2-Fluorophenoxy)propanoic acid, the molecules form centrosymmetric dimers through classic O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov These dimers are further linked by weaker C-H···O interactions, creating a three-dimensional network. nih.gov The dihedral angle between the carboxyl group and the benzene (B151609) ring is 79.4 (3)°. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₉FO₃ |

| Formula Weight | 184.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.934 (16) |

| b (Å) | 4.974 (5) |

| c (Å) | 13.098 (14) |

| β (°) | 110.546 (12) |

| Volume (ų) | 850.0 (16) |

| Z | 4 |

For this compound, it is highly probable that similar hydrogen bonding patterns would be observed in its crystalline form. When co-crystallized with a biological target, the carboxylic acid moiety would be a prime candidate for forming strong hydrogen bonds with polar residues such as arginine, lysine, histidine, serine, or threonine in the active site. The fluorophenoxy group could participate in various non-covalent interactions, including van der Waals forces, π-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, and halogen bonding, which can contribute significantly to binding affinity and selectivity. The chirality of the molecule would dictate a specific stereochemical fit within the binding pocket, which could be precisely mapped through X-ray crystallography.

Applications in Chemical Biology and Material Science Research

Development as Molecular Probes for Biological Systems

While specific studies detailing the use of (R)-3-(2-Fluorophenoxy)butanoic acid as a molecular probe are not extensively documented, its chemical structure suggests considerable potential in this area. The presence of a fluorine atom on the phenoxy group is a key feature. Fluorine-19 (¹⁹F) is a magnetically active nucleus with 100% natural abundance and a high gyromagnetic ratio, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular probes containing ¹⁹F can be used to study biological systems with minimal background interference. The ¹⁹F NMR chemical shift is highly sensitive to the local microenvironment, allowing researchers to monitor changes in protein conformation, ligand binding, and other molecular interactions. The chirality of this compound would allow for stereospecific interactions within biological systems, potentially enabling the study of enantioselective recognition events at the active sites of enzymes or receptors.

Table 1: Potential Applications as a ¹⁹F NMR Molecular Probe

| Application Area | Rationale |

|---|---|

| Enzyme-Ligand Interactions | The ¹⁹F chemical shift could report on binding events and conformational changes upon interaction with a target enzyme. |

| Membrane Permeation Studies | Tracking the ¹⁹F signal could allow for monitoring the molecule's ability to cross biological membranes. |

| Protein Folding Analysis | Incorporation into a larger molecule could allow the fluorine atom to act as a reporter on the folding state of a protein. |

Role as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are fundamental in modern organic synthesis, particularly for creating enantiomerically pure molecules with specific biological activities. This compound serves as a valuable synthon, providing a defined stereocenter and a functionalized aromatic ring that can be elaborated into more complex structures. The combination of the carboxylic acid and the chiral center allows for a variety of chemical transformations, including amide bond formation, esterification, and reduction, while maintaining stereochemical integrity. Its utility is analogous to other chiral phenoxyalkanoic acids, which are recognized as important synthons in asymmetric synthesis.

Precursors for Advanced Pharmaceutical Scaffolds (excluding final drug applications)

One of the most significant applications of molecules like this compound is in the synthesis of heterocyclic scaffolds that form the core of many pharmaceutical agents. A closely related compound, 3-(2-Fluorophenoxy)propanoic acid, is a known and important intermediate in the synthesis of 8-fluorochroman-4-one. nih.gov

The synthesis typically involves an intramolecular Friedel-Crafts-type cyclization of the phenoxyalkanoic acid, where the carboxylic acid is activated and then reacts with the aromatic ring to form the heterocyclic system. By analogy, this compound is an ideal precursor for the synthesis of chiral, substituted chroman-4-ones. Specifically, its use would lead to the formation of (R)-2-methyl-8-fluorochroman-4-one. The chroman-4-one framework is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. researchgate.netgoogle.com The use of an enantiomerically pure precursor like this compound ensures that the resulting scaffold is also chiral, which is often crucial for selective interaction with biological targets.

Table 2: Synthesis of Chiral Scaffolds

| Precursor | Scaffold Product | Synthetic Transformation |

|---|---|---|

| 3-(2-Fluorophenoxy)propanoic acid | 8-Fluorochroman-4-one | Intramolecular Cyclization |

This role as a precursor highlights the compound's importance in building libraries of complex and stereochemically defined molecules for drug discovery programs.

Investigation in Enzyme Mechanism Studies (as inhibitors/substrates)

The structure of this compound makes it a candidate for investigating the mechanisms of various enzymes. As a carboxylic acid, it can mimic the natural substrates of enzymes such as esterases, lipases, or certain metabolic enzymes. The chiral center allows for the study of stereoselectivity in enzyme catalysis, helping to map the three-dimensional architecture of an enzyme's active site.

Furthermore, the fluorine substituent can influence the molecule's electronic properties and its binding affinity to an enzyme. In some cases, fluorinated analogues of natural substrates can act as mechanism-based inhibitors. Upon enzymatic processing, these molecules can form a reactive species that covalently modifies and inactivates the enzyme. While specific studies on this compound as an enzyme inhibitor or substrate are limited, its features are well-suited for such investigations in chemical biology.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The efficient and stereoselective synthesis of (R)-3-(2-Fluorophenoxy)butanoic acid is critical for its availability for research and potential applications. While classical synthetic methods exist, future research should focus on developing more efficient, sustainable, and scalable novel pathways.

Another area of exploration is biocatalytic and enzymatic resolution . Hydrolase-catalyzed kinetic resolution has proven effective for separating enantiomers of related fluorinated arylcarboxylic acids. mdpi.com This method involves the enantioselective hydrolysis of a racemic ester of the target compound, yielding the (S)-carboxylic acid and the unreacted (R)-ester, both with high enantiomeric purity. mdpi.com Research could focus on identifying or engineering specific enzymes (e.g., lipases or esterases) that are highly selective for the ester of this compound, allowing for its efficient separation.

Furthermore, the application of modern coupling reactions and superacid catalysis could open new synthetic routes. nih.govmdpi.com For instance, developing a convergent synthesis where the chiral butanoic acid backbone is prepared separately and then coupled with the 2-fluorophenoxy moiety could offer greater flexibility for creating analogues. Strategies that reduce reaction times from days to hours, as demonstrated in the synthesis of similar chiral molecules, would be a significant advancement. google.com

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric Hydrogenation | Direct hydrogenation of a prochiral precursor using a chiral catalyst to selectively form the (R)-enantiomer. | High enantioselectivity, potentially fewer synthetic steps, atom economy. |

| Enzymatic Resolution | Use of enzymes like hydrolases to selectively react with one enantiomer in a racemic mixture, allowing for separation. | High specificity, mild reaction conditions, environmentally friendly ("green chemistry"). |

| Convergent Synthesis | Independent synthesis of key fragments (e.g., chiral backbone and aromatic ring) followed by a final coupling step. | Increased flexibility for analogue synthesis, potentially higher overall yields. |

Advanced Computational Design of Analogues with Tailored Properties

Computational chemistry offers powerful tools for the rational design of new molecules with specific, tailored properties. For this compound, these methods can guide the synthesis of analogues with enhanced biological activity, improved selectivity, or better physicochemical properties.

Structure-based drug design (SBDD) is a primary approach. If a biological target for the compound is identified, molecular docking simulations can be used to predict how analogues would bind. nih.govnih.gov Using programs like AutoDock Vina, researchers can model the interactions between designed analogues and the target's binding site, calculating docking energy scores to estimate binding affinity. nih.gov This allows for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis. For example, modifications could include altering the position of the fluorine atom, introducing other substituents on the phenyl ring, or modifying the butanoic acid chain to optimize interactions within a binding pocket. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), represent another powerful tool. mdpi.commdpi.com These methods are used when a library of analogues with known activities is available. They generate 3D contour maps that visualize how different steric, electrostatic, hydrophobic, and hydrogen-bonding fields of the molecules correlate with their biological activity. mdpi.com These maps provide intuitive guidance for designing new analogues; for instance, they might indicate that adding a bulky group in one region or a hydrogen bond donor in another would likely increase potency. mdpi.com

| Computational Method | Application for Analogue Design | Key Outcomes |

| Molecular Docking | Predicts the preferred orientation and binding affinity of an analogue within the binding site of a biological target. | Prioritization of compounds for synthesis, understanding of key binding interactions. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D physicochemical properties of a series of molecules with their known biological activities. | Generation of predictive models and visual maps to guide the design of more potent compounds. mdpi.com |

| Virtual Screening | High-throughput docking of large virtual libraries of potential analogues against a target structure. | Rapid identification of novel and potentially active chemical scaffolds from vast chemical space. |

Integration with High-Throughput Screening for New Target Discovery (in vitro)

While computational methods can design analogues for a known target, discovering entirely new biological targets and applications for the this compound scaffold requires experimental approaches. High-throughput screening (HTS) is an indispensable technology for this purpose. nih.gov HTS allows for the rapid testing of thousands or even millions of compounds against a wide array of biological assays. nih.gov

By submitting this compound and a library of its computationally designed analogues to large-scale HTS campaigns, researchers can identify "hits"—compounds that show activity in specific assays. These assays can cover a vast range of biological processes, including enzyme inhibition, receptor binding, gene expression, and cell viability against various cell lines (e.g., cancer cells). nih.gov

A crucial aspect of this approach is the careful analysis of HTS data to distinguish true multi-target activities from non-specific interactions or assay artifacts, ensuring that follow-up efforts are focused on genuinely promising leads. researchgate.net The identification of a confirmed hit can unveil novel therapeutic avenues or biological pathways modulated by this chemical class, providing the foundation for a new drug discovery program. nih.gov

Development of Isotopic Variants for Mechanistic Tracing

Understanding a molecule's fate in a biological system is fundamental to pharmacology and toxicology. The development of isotopically labeled variants of this compound is a key step in elucidating its mechanism of action and its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

By strategically replacing certain atoms in the molecule with their heavier, stable or radioactive isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴C, ¹H with ²H (deuterium) or ³H (tritium)), researchers can create tracers that are chemically identical to the parent compound but detectable by specialized analytical techniques like mass spectrometry or liquid scintillation counting.

These labeled compounds would enable a variety of critical studies:

Metabolic Profiling: Tracing the isotopically labeled compound in in vitro (e.g., liver microsomes) or in vivo models allows for the identification of its metabolites. Understanding how the body modifies the compound is essential for assessing its stability and identifying potentially active or toxic byproducts.

Pharmacokinetic Studies: The concentration of the labeled compound and its metabolites in blood, tissues, and excreta can be measured over time to determine its absorption rate, distribution throughout the body, and elimination pathways.

Target Engagement: If a biological target is identified, a radiolabeled version of the compound can be used in binding assays to quantify its affinity and occupancy at the target site, confirming its direct interaction in a physiological context.

This detailed mechanistic information is invaluable for optimizing the compound's properties and advancing its development from a laboratory curiosity to a potential therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.